molecular formula C18H17BrN2O4 B1255337 (6R)-6-(4-bromophenyl)-3-(2-furanylmethyl)-4-methyl-2-oxo-1,6-dihydropyrimidine-5-carboxylic acid methyl ester

(6R)-6-(4-bromophenyl)-3-(2-furanylmethyl)-4-methyl-2-oxo-1,6-dihydropyrimidine-5-carboxylic acid methyl ester

Cat. No. B1255337
M. Wt: 405.2 g/mol
InChI Key: WSQYIXJQYZACJD-MRXNPFEDSA-N
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Description

(6R)-6-(4-bromophenyl)-3-(2-furanylmethyl)-4-methyl-2-oxo-1,6-dihydropyrimidine-5-carboxylic acid methyl ester is a pyrimidinecarboxylic acid.

Scientific Research Applications

Chemical Synthesis and Modifications

  • This compound is part of a broader category of molecules explored for various synthetic transformations. For example, the study of tetrahydro-6-methyl- and-6-phenyl-2-oxopyrimidine-5-carboxylic acids, which include similar structural components, revealed their formation through hydrogenolysis and hydrolysis processes. They are also involved in the formation of furo-[3,4-d]pyrimidines upon bromination, showcasing the versatility of these compounds in chemical synthesis (Zigeuner, Knopp, & Blaschke, 1976).

  • Another study synthesized methyl esters of 5-aroyl-6-aryl-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acids, demonstrating the chemical adaptability and potential for generating a variety of derivatives from this class of compounds (Gein et al., 2009).

Molecular Structure and Crystallography

  • The structure of related compounds, such as 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, has been studied using techniques like X-ray crystallography. Such research provides insights into the molecular architecture and potential functional applications of similar molecules (Wang & Dong, 2009).

Thermodynamic Properties

  • Studies on compounds like ethyl 6-methyl2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate explore their combustion energies and enthalpies of formation. This research can be crucial for understanding the energy-related properties and stability of similar dihydropyrimidinone derivatives (Klachko et al., 2020).

Conformational and Aggregation Studies

  • The conformational features of thiazolopyrimidines, including aspects like intermolecular interaction patterns and packing features, are closely related to compounds like (6R)-6-(4-bromophenyl)-3-(2-furanylmethyl)-4-methyl-2-oxo-1,6-dihydropyrimidine-5-carboxylic acid methyl ester. Such studies provide insights into the molecular behavior and potential applications of these compounds (Nagarajaiah & Begum, 2014).

properties

Molecular Formula

C18H17BrN2O4

Molecular Weight

405.2 g/mol

IUPAC Name

methyl (6R)-6-(4-bromophenyl)-3-(furan-2-ylmethyl)-4-methyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C18H17BrN2O4/c1-11-15(17(22)24-2)16(12-5-7-13(19)8-6-12)20-18(23)21(11)10-14-4-3-9-25-14/h3-9,16H,10H2,1-2H3,(H,20,23)/t16-/m1/s1

InChI Key

WSQYIXJQYZACJD-MRXNPFEDSA-N

Isomeric SMILES

CC1=C([C@H](NC(=O)N1CC2=CC=CO2)C3=CC=C(C=C3)Br)C(=O)OC

Canonical SMILES

CC1=C(C(NC(=O)N1CC2=CC=CO2)C3=CC=C(C=C3)Br)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6R)-6-(4-bromophenyl)-3-(2-furanylmethyl)-4-methyl-2-oxo-1,6-dihydropyrimidine-5-carboxylic acid methyl ester
Reactant of Route 2
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(6R)-6-(4-bromophenyl)-3-(2-furanylmethyl)-4-methyl-2-oxo-1,6-dihydropyrimidine-5-carboxylic acid methyl ester
Reactant of Route 3
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(6R)-6-(4-bromophenyl)-3-(2-furanylmethyl)-4-methyl-2-oxo-1,6-dihydropyrimidine-5-carboxylic acid methyl ester
Reactant of Route 4
(6R)-6-(4-bromophenyl)-3-(2-furanylmethyl)-4-methyl-2-oxo-1,6-dihydropyrimidine-5-carboxylic acid methyl ester
Reactant of Route 5
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(6R)-6-(4-bromophenyl)-3-(2-furanylmethyl)-4-methyl-2-oxo-1,6-dihydropyrimidine-5-carboxylic acid methyl ester
Reactant of Route 6
Reactant of Route 6
(6R)-6-(4-bromophenyl)-3-(2-furanylmethyl)-4-methyl-2-oxo-1,6-dihydropyrimidine-5-carboxylic acid methyl ester

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